Ethyl 2-(oxan-4-yl)-3-oxopropanoate Ethyl 2-(oxan-4-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779213
InChI: InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-9H,2-6H2,1H3
SMILES: CCOC(=O)C(C=O)C1CCOCC1
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Ethyl 2-(oxan-4-yl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13779213

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(oxan-4-yl)-3-oxopropanoate -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name ethyl 2-(oxan-4-yl)-3-oxopropanoate
Standard InChI InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-9H,2-6H2,1H3
Standard InChI Key XMVJIVUOIUDPRS-UHFFFAOYSA-N
SMILES CCOC(=O)C(C=O)C1CCOCC1
Canonical SMILES CCOC(=O)C(C=O)C1CCOCC1

Introduction

Chemical Identity and Structural Features

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is systematically named ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate under IUPAC nomenclature. The molecule integrates three functional groups: an ethyl ester, a β-keto carbonyl, and a tetrahydropyran ring. These groups confer distinct reactivity profiles, such as keto-enol tautomerism and nucleophilic acyl substitution potential.

Table 1: Molecular Identifiers

PropertyValueSource
CAS Registry Number856414-68-1
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
SMILESCCOC(=O)C(C=O)C1CCOCC1
InChI KeyXMVJIVUOIUDPRS-UHFFFAOYSA-N
PubChem CID138109253

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the β-keto ester group enhances electrophilicity at the carbonyl carbon. X-ray crystallography data, though unavailable, would likely confirm planar geometry around the ketone and ester functionalities.

Synthesis and Reaction Pathways

The synthesis of ethyl 2-(oxan-4-yl)-3-oxopropanoate typically involves sequential esterification and cyclization steps. A plausible route, inferred from analogous syntheses, proceeds as follows:

  • Claisen Condensation: Reacting ethyl acetoacetate with a tetrahydropyran-4-carboxylic acid derivative under basic conditions (e.g., sodium ethoxide) forms the β-keto ester intermediate.

  • Cyclization: Acid-catalyzed cyclization of the intermediate yields the oxane ring, though specific catalysts (e.g., p-toluenesulfonic acid) remain undisclosed in available sources.

CH3C(O)COOEt+C5H9O2COOHBaseEthyl 2-(oxan-4-yl)-3-oxopropanoate+H2O\text{CH}_3\text{C(O)COOEt} + \text{C}_5\text{H}_9\text{O}_2\text{COOH} \xrightarrow{\text{Base}} \text{Ethyl 2-(oxan-4-yl)-3-oxopropanoate} + \text{H}_2\text{O}

Key parameters influencing yield include temperature (optimized near 80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios. Purification often employs column chromatography or recrystallization, achieving reported purities ≥98% .

Physicochemical Properties

Ethyl 2-(oxan-4-yl)-3-oxopropanoate exhibits moderate hydrophilicity (LogP = 0.92) , balancing solubility in polar aprotic solvents (e.g., DMSO) and limited water miscibility. Its hydrogen bond acceptor count (3) and polar surface area (53 Ų) suggest permeability across biological membranes, a trait relevant to drug design.

Table 2: Physical and Chemical Properties

PropertyValueSource
LogP0.92
Rotatable Bonds5
Hydrogen Bond Acceptors3
Ring Count1 (tetrahydropyran)
Melting PointNot reported-

The compound’s stability under ambient conditions is presumed high, though decomposition pathways (e.g., hydrolysis of the ester group) may occur in acidic or alkaline environments.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

Ethyl 2-(oxan-4-yl)-3-oxopropanoate’s β-keto ester group is a strategic handle for constructing heterocycles. For instance, it can undergo:

  • Knorr Pyrrole Synthesis: Condensation with hydrazines to form pyrrole derivatives, scaffolds prevalent in antiviral agents.

  • Michael Additions: Reaction with nucleophiles (e.g., amines) to generate β-keto amides, precursors to urea-based therapeutics.

The tetrahydropyran ring enhances metabolic stability in drug candidates, as evidenced by its incorporation into FDA-approved molecules like apremilast.

Material Science Applications

In polymer chemistry, the compound’s ester and ketone groups participate in crosslinking reactions, forming polyesters with tailored thermal properties. Pilot studies suggest utility in biodegradable plastics, though peer-reviewed data remain scarce.

SupplierQuantityPrice (€)
BLD Pharmatech250 mg22
BLD Pharmatech1 g35
BLD Pharmatech5 g121

Bulk purchasing (>10 g) may reduce costs by ~20%, though economies of scale are vendor-specific.

Future Research Directions

Unresolved questions include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in cell-based assays.

  • Green Chemistry: Optimizing solvent-free or microwave-assisted syntheses to enhance sustainability.

Collaborations between academia and industry could accelerate these investigations, leveraging the compound’s synthetic versatility.

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